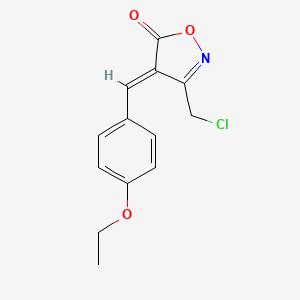
3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one, also known by its chemical formula C13H12ClNO3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H12ClNO3
- Molecular Weight : 265.7 g/mol
- CAS Number : 1142199-20-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Antitumor Properties : Research indicates that this compound could interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Studies :
- Antitumor Activity :
- Enzyme Interaction :
科学研究应用
Medicinal Chemistry
The compound has shown potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antitumor Activity
Research indicates that certain isoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that modifications in the isoxazole ring can enhance antitumor efficacy, positioning compounds like 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one as promising agents in oncology .
Material Science
In materials science, isoxazole derivatives are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of such compounds into polymer matrices can lead to enhanced performance in light-emitting diodes and solar cells.
Case Studies
属性
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJREFQCLKTVHJ-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













